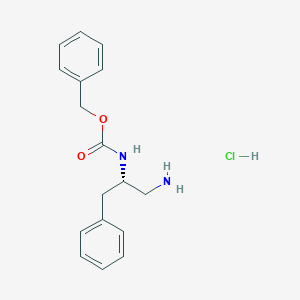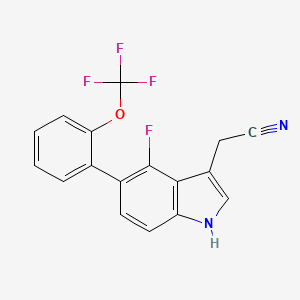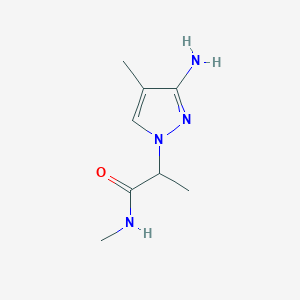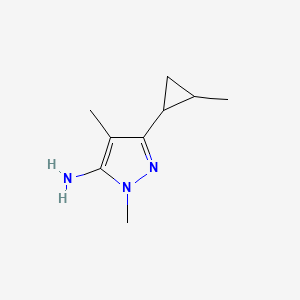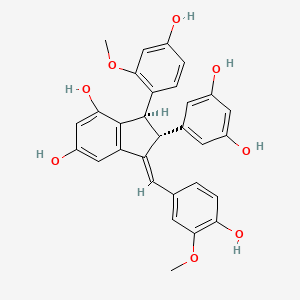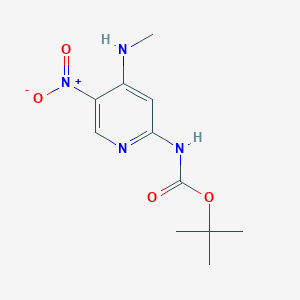
tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a methylamino group, and a nitropyridine moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-(methylamino)-5-nitropyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halides, alkoxides, in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction of Nitro Group: 4-(Methylamino)-5-aminopyridine.
Substitution Reactions: Various substituted pyridine derivatives.
Hydrolysis: 4-(Methylamino)-5-nitropyridine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the nitro and methylamino groups allows the compound to form specific interactions with the active sites of enzymes, leading to changes in their catalytic activity.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
4-(Methylamino)-5-nitropyridine: A precursor in the synthesis of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate.
Uniqueness:
- The combination of the tert-butyl, methylamino, and nitropyridine groups in this compound imparts unique chemical properties and reactivity that are not observed in simpler carbamate compounds.
- Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields such as chemistry, biology, and medicine make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N4O4 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(methylamino)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)14-9-5-7(12-4)8(6-13-9)15(17)18/h5-6H,1-4H3,(H2,12,13,14,16) |
Clave InChI |
MKGFPXYYFNYHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


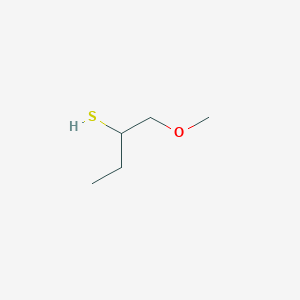
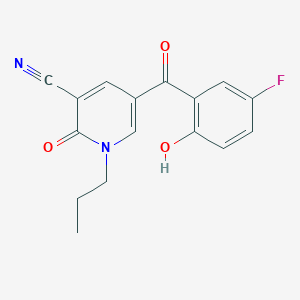


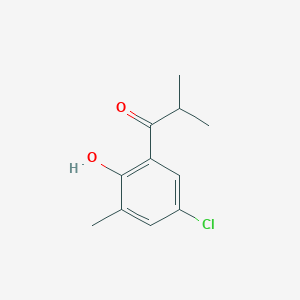
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
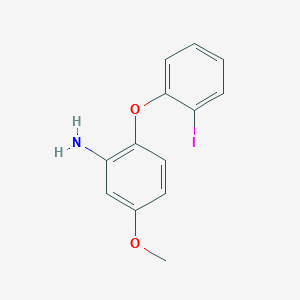
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
